molecular formula C21H26N2O3S B12204672 1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole

1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B12204672
M. Wt: 386.5 g/mol
InChI Key: BLXNIAXOBQGJAJ-UHFFFAOYSA-N
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Description

1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with a unique structure that includes a benzenesulfonyl group and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzenesulfonyl precursor. This precursor is then reacted with a benzimidazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.

    Benzenesulfonyl compounds: These compounds contain the benzenesulfonyl group and may exhibit similar chemical reactivity.

Uniqueness

1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C21H26N2O3S/c1-7-26-20-10-16(6)21(11-17(20)13(2)3)27(24,25)23-12-22-18-8-14(4)15(5)9-19(18)23/h8-13H,7H2,1-6H3

InChI Key

BLXNIAXOBQGJAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C(C)C

Origin of Product

United States

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